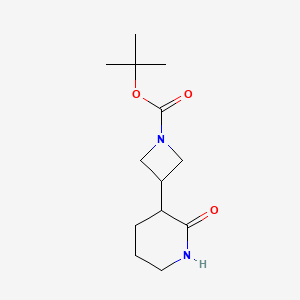
tert-Butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H22N2O3 and its molecular weight is 254.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H22N2O3
- Molecular Weight : 254.33 g/mol
- CAS Number : 1032818-89-5
- Structure : The compound features an azetidine ring with a tert-butyl ester and a piperidinone moiety, contributing to its unique pharmacological profile.
Antimicrobial Activity
Research has indicated that derivatives of azetidine and piperidine exhibit various antimicrobial properties. For example, compounds similar to tert-butyl 3-(2-oxopiperidin-3-yl)azetidine have shown activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial growth.
Anticancer Potential
Studies have suggested that azetidine derivatives can induce apoptosis in cancer cells. The presence of the oxopiperidinyl group may enhance the compound's ability to interact with cellular targets involved in cancer proliferation pathways. For instance, some derivatives have been shown to inhibit the growth of various cancer cell lines in vitro, suggesting a potential role as chemotherapeutic agents .
Neuroprotective Effects
The neuroprotective properties of piperidine and azetidine derivatives have been explored, particularly in the context of neurodegenerative diseases. Compounds like tert-butyl 3-(2-oxopiperidin-3-yl)azetidine may exhibit protective effects against oxidative stress-induced neuronal damage, potentially through antioxidant mechanisms .
Case Studies
The biological activity of tert-butyl 3-(2-oxopiperidin-3-yl)azetidine is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : Interaction with bacterial membranes can lead to increased permeability and subsequent cell lysis.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells may be triggered by the compound's interaction with specific receptors or signaling cascades.
Propriétés
IUPAC Name |
tert-butyl 3-(2-oxopiperidin-3-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9(8-15)10-5-4-6-14-11(10)16/h9-10H,4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBDWYFRFQILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














